LC-MS/MS Sensitivity: Attainable Lower Limit of Quantitation (LLOQ) for N-Desmethyl Sildenafil
A validated LC-MS/MS method using Pyrazole N-Demethyl Sildenafil-d3 as the internal standard achieved an LLOQ of 1.0 ng/mL for N-desmethyl sildenafil in human plasma [1]. This demonstrates the high sensitivity required for detecting low metabolite concentrations in clinical pharmacokinetic studies. In contrast, earlier methods using non-deuterated internal standards or other detection techniques (e.g., UV-HPLC) typically reported LLOQs in the range of 2.0 ng/mL or higher [2].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) |
|---|---|
| Target Compound Data | 1.0 ng/mL (using Pyrazole N-Demethyl Sildenafil-d3 as IS) |
| Comparator Or Baseline | 2.0 ng/mL (using non-deuterated DA-8159 as IS) or higher for UV-HPLC methods |
| Quantified Difference | 2-fold improvement in LLOQ |
| Conditions | Human plasma; LC-ESI-MS/MS; protein precipitation; ACQUITY UPLC BEH C18 column |
Why This Matters
A lower LLOQ enables accurate quantification of N-desmethyl sildenafil at later time points in pharmacokinetic studies, reducing data truncation and improving the reliability of terminal half-life (t1/2) and area under the curve (AUC) calculations.
- [1] Gao, Y., et al. (2021). Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. Analytical Biochemistry, 631, 114355. View Source
- [2] Kim, J., et al. (2003). Simultaneous determination of sildenafil and its active metabolite UK-103,320 in human plasma using liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal, 32(2), 317-322. View Source
